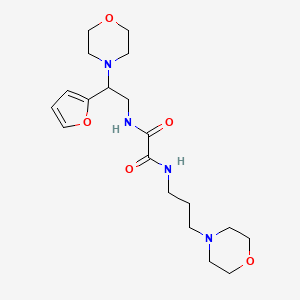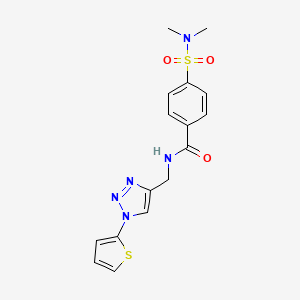
2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a 2-methylbut-3-yn-2-yl moiety and a carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate amine under acidic conditions to form the corresponding amino alcohol. This intermediate is then oxidized to yield the desired amino acid. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the oxidation step may be carried out using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and various substituted amino acids. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-yl carbamate: This compound shares a similar structural motif but differs in its functional groups and reactivity.
2-Methylbut-3-yn-2-ol: A related compound that serves as a precursor in the synthesis of 2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid.
2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid: Another structurally related compound with different applications and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-7(2,3)8-5(9)6(10)11/h1H,2-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHUDXOSOHBLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)


![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)
